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molecular formula C9H11Cl2N B3048296 (R)-4-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride CAS No. 1637453-69-0

(R)-4-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No. B3048296
M. Wt: 204.09
InChI Key: YYLDPTIPXZCUCP-SBSPUUFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04096173

Procedure details

A reaction mixture was prepared in a 250 ml. round bottom flask equipped with magnetic stirrer and drying tube containing the following ingredients: 32.5 g. of ammonium acetate, 2.67 g. of sodium cyanoborohydride (NaBH3CN), 70 ml. of tetrahydrofurane (THF), 60 ml. of methanol and 7 g. of 4-chloro-1-indanone. The reaction mixture was stirred at room temperature for about 48 hours. Thin-layer chromatography indicated only a trace of starting ketone remaining. The reaction mixture was cooled to below about 15° C. and acidified to pH = 2 with 12N aqueous hydrochloric acid. Volatile constituents were removed by evaporation in vacuo. The residue was taken up in water and the aqueous mixture extracted three times with ether. The ether extracts were discarded. The aqueous phase was then made basic with 5N aqueous sodium hydroxide and 4-chloro-1-aminoindane, formed in the above reaction, being insoluble in the alkaline layer separated and was extracted into ether. The ether layer was separated and the alkaline layer extracted twice more with ether. The ether extracts were combined, washed with saturated aqueous sodium chloride, and then dried. Evaporation of the ether in vacuo yielded 1.377 g. of an oily residue comprising 4-chloro-1-aminoindane. The hydrochloride salt was prepared by dissolving the residue in ether and passing gaseous hydrogenchloride through the ether solution. The resulting solid hydrochloride salt was separated by filtration. Recrystallization of the salt from a 3:1 isopropanol/ethyl acetate solvent mixture yielded 4-chloro-1-aminoindane hydrochloride melting above 250° C. (total yield = 641 mg.)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH2:4][CH2:5][CH:6]2[NH2:11].Cl>CCOCC>[ClH:1].[Cl:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH2:4][CH2:5][CH:6]2[NH2:11] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C2CCC(C2=CC=C1)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for about 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A reaction mixture was prepared in a 250 ml
CUSTOM
Type
CUSTOM
Details
round bottom flask equipped with magnetic stirrer
CUSTOM
Type
CUSTOM
Details
drying tube
ADDITION
Type
ADDITION
Details
containing the following ingredients
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to below about 15° C.
CUSTOM
Type
CUSTOM
Details
Volatile constituents were removed by evaporation in vacuo
EXTRACTION
Type
EXTRACTION
Details
the aqueous mixture extracted three times with ether
CUSTOM
Type
CUSTOM
Details
formed in the above reaction
CUSTOM
Type
CUSTOM
Details
separated
EXTRACTION
Type
EXTRACTION
Details
was extracted into ether
CUSTOM
Type
CUSTOM
Details
The ether layer was separated
EXTRACTION
Type
EXTRACTION
Details
the alkaline layer extracted twice more with ether
WASH
Type
WASH
Details
washed with saturated aqueous sodium chloride
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Evaporation of the ether in vacuo
CUSTOM
Type
CUSTOM
Details
yielded 1.377 g
CUSTOM
Type
CUSTOM
Details
The resulting solid hydrochloride salt was separated by filtration
CUSTOM
Type
CUSTOM
Details
Recrystallization of the salt from a 3:1 isopropanol/ethyl acetate solvent mixture

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
Name
Type
product
Smiles
Cl.ClC1=C2CCC(C2=CC=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04096173

Procedure details

A reaction mixture was prepared in a 250 ml. round bottom flask equipped with magnetic stirrer and drying tube containing the following ingredients: 32.5 g. of ammonium acetate, 2.67 g. of sodium cyanoborohydride (NaBH3CN), 70 ml. of tetrahydrofurane (THF), 60 ml. of methanol and 7 g. of 4-chloro-1-indanone. The reaction mixture was stirred at room temperature for about 48 hours. Thin-layer chromatography indicated only a trace of starting ketone remaining. The reaction mixture was cooled to below about 15° C. and acidified to pH = 2 with 12N aqueous hydrochloric acid. Volatile constituents were removed by evaporation in vacuo. The residue was taken up in water and the aqueous mixture extracted three times with ether. The ether extracts were discarded. The aqueous phase was then made basic with 5N aqueous sodium hydroxide and 4-chloro-1-aminoindane, formed in the above reaction, being insoluble in the alkaline layer separated and was extracted into ether. The ether layer was separated and the alkaline layer extracted twice more with ether. The ether extracts were combined, washed with saturated aqueous sodium chloride, and then dried. Evaporation of the ether in vacuo yielded 1.377 g. of an oily residue comprising 4-chloro-1-aminoindane. The hydrochloride salt was prepared by dissolving the residue in ether and passing gaseous hydrogenchloride through the ether solution. The resulting solid hydrochloride salt was separated by filtration. Recrystallization of the salt from a 3:1 isopropanol/ethyl acetate solvent mixture yielded 4-chloro-1-aminoindane hydrochloride melting above 250° C. (total yield = 641 mg.)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH2:4][CH2:5][CH:6]2[NH2:11].Cl>CCOCC>[ClH:1].[Cl:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH2:4][CH2:5][CH:6]2[NH2:11] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C2CCC(C2=CC=C1)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for about 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A reaction mixture was prepared in a 250 ml
CUSTOM
Type
CUSTOM
Details
round bottom flask equipped with magnetic stirrer
CUSTOM
Type
CUSTOM
Details
drying tube
ADDITION
Type
ADDITION
Details
containing the following ingredients
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to below about 15° C.
CUSTOM
Type
CUSTOM
Details
Volatile constituents were removed by evaporation in vacuo
EXTRACTION
Type
EXTRACTION
Details
the aqueous mixture extracted three times with ether
CUSTOM
Type
CUSTOM
Details
formed in the above reaction
CUSTOM
Type
CUSTOM
Details
separated
EXTRACTION
Type
EXTRACTION
Details
was extracted into ether
CUSTOM
Type
CUSTOM
Details
The ether layer was separated
EXTRACTION
Type
EXTRACTION
Details
the alkaline layer extracted twice more with ether
WASH
Type
WASH
Details
washed with saturated aqueous sodium chloride
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Evaporation of the ether in vacuo
CUSTOM
Type
CUSTOM
Details
yielded 1.377 g
CUSTOM
Type
CUSTOM
Details
The resulting solid hydrochloride salt was separated by filtration
CUSTOM
Type
CUSTOM
Details
Recrystallization of the salt from a 3:1 isopropanol/ethyl acetate solvent mixture

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
Name
Type
product
Smiles
Cl.ClC1=C2CCC(C2=CC=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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